5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide

CAS No.: 960400-58-2

Cat. No.: VC2945563

Molecular Formula: C11H16ClNO3S

Molecular Weight: 277.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 960400-58-2 |

|---|---|

| Molecular Formula | C11H16ClNO3S |

| Molecular Weight | 277.77 g/mol |

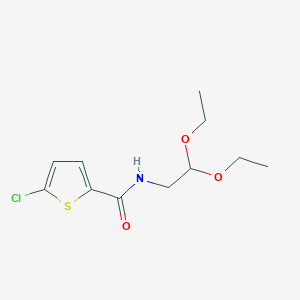

| IUPAC Name | 5-chloro-N-(2,2-diethoxyethyl)thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C11H16ClNO3S/c1-3-15-10(16-4-2)7-13-11(14)8-5-6-9(12)17-8/h5-6,10H,3-4,7H2,1-2H3,(H,13,14) |

| Standard InChI Key | ZVCPOVBXJHZQBV-UHFFFAOYSA-N |

| SMILES | CCOC(CNC(=O)C1=CC=C(S1)Cl)OCC |

| Canonical SMILES | CCOC(CNC(=O)C1=CC=C(S1)Cl)OCC |

Introduction

Structural Characteristics and Basic Properties

Chemical Structure and Composition

5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide features a thiophene ring with a chlorine atom at the 5-position and a carboxamide group at the 2-position. The amide is further substituted with a 2,2-diethoxyethyl group. This structure can be viewed as a derivative of 5-chlorothiophene-2-carboxylic acid, where the carboxylic acid has been converted to an amide with 2,2-diethoxyethylamine.

The compound's structural characteristics include:

-

A five-membered thiophene ring containing a sulfur atom

-

A chlorine substituent at position 5 of the thiophene ring

-

A carboxamide (CONH) group at position 2

-

A 2,2-diethoxyethyl group attached to the nitrogen of the amide

Physical and Chemical Properties

While specific data for 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide is limited, its properties can be inferred from structurally similar compounds such as 5-chlorothiophene-2-carboxamide:

| Property | Predicted Value | Basis |

|---|---|---|

| Physical State | Crystalline solid | Based on similar amides |

| Solubility | Moderate in organic solvents; limited in water | Based on thiophene derivatives |

| Stability | Stable under normal conditions | Based on thiophene amides |

| Reactivity | Reactive at the chlorine site and acetal groups | Based on functional group chemistry |

Synthetic Approaches

Direct Amidation Pathway

The synthesis of 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide would likely involve the amidation of 5-chlorothiophene-2-carboxylic acid with 2,2-diethoxyethylamine. This approach builds upon established methods for producing the precursor 5-chlorothiophene-2-carboxylic acid.

A potential synthetic route could involve:

-

Synthesis of 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde via chlorination and oxidation

-

Activation of the carboxylic acid using coupling reagents

-

Reaction with 2,2-diethoxyethylamine to form the target amide

The one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid described in patent literature provides an efficient starting point for this synthesis . This method involves chlorination of 2-thiophenecarboxaldehyde followed by oxidation in a sodium hydroxide solution, offering advantages in terms of reduced waste and simplified processing compared to traditional methods.

Alternative Synthetic Pathways

An alternative approach could utilize the n-butyllithium method described in Chinese patent CN103275061A . This method involves:

-

Treatment of 2-chlorothiophene with n-butyllithium at temperatures below -30°C

-

Reaction with carbon dioxide to form 5-chlorothiophene-2-carboxylic acid

-

Conversion to the acid chloride using thionyl chloride

-

Reaction with 2,2-diethoxyethylamine to form the target amide

This approach offers selectivity advantages, potentially preventing over-chlorination issues that can complicate purification in conventional methods.

Applications and Research Significance

Pharmaceutical Applications

The structural features of 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide suggest significant potential in pharmaceutical development. The parent compound, 5-chlorothiophene-2-carboxylic acid, serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents . The additional functional groups in the target compound potentially enhance these properties:

-

The amide linkage improves stability and bioavailability

-

The 2,2-diethoxyethyl group may serve as a biologically labile group, potentially functioning as a prodrug moiety

-

The chlorothiophene core provides opportunities for further derivatization through metal-catalyzed coupling reactions

Agricultural Applications

Based on the applications of related compounds, 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide may find utility in agricultural formulations:

| Potential Application | Mechanism | Related Compounds |

|---|---|---|

| Herbicidal Activity | Inhibition of plant-specific pathways | Chlorinated thiophene derivatives |

| Fungicidal Properties | Disruption of fungal cell membranes | Thiophene carboxamides |

| Plant Growth Regulation | Modulation of hormone responses | Functionalized amides |

The parent compound, 5-chlorothiophene-2-carboxylic acid, is utilized in the formulation of agrochemicals, including herbicides and fungicides, enhancing crop protection and yield .

Materials Science Applications

The unique electronic properties of thiophene derivatives make them valuable in materials science. The 5-chlorothiophene-2-carboxylic acid is explored for its potential in creating conductive polymers applicable in electronic devices and sensors . The target compound, with its additional functional groups, may offer:

-

Enhanced solubility in polymer matrices

-

Improved film-forming properties

-

Additional binding sites for metal coordination

-

Potential for photoreactive applications due to the acetal functionality

Structural Relationship to Similar Compounds

Comparison with 5-Chlorothiophene-2-carboxamide

5-Chlorothiophene-2-carboxamide (C5H4ClNOS) represents a simpler analog of the target compound . While both share the core 5-chlorothiophene-2-carboxamide structure, the target compound contains the additional 2,2-diethoxyethyl substituent on the nitrogen atom. This structural difference significantly impacts:

-

Lipophilicity (higher in the target compound)

-

Hydrogen bonding capacity (reduced in the target compound)

-

Metabolic stability (potentially enhanced by the acetal protection)

-

Molecular weight (161.61 g/mol for 5-chlorothiophene-2-carboxamide vs. higher for the target compound)

Relationship to Thiophene Derivatives in Research

The thiophene ring system represents an important heterocyclic scaffold in medicinal chemistry and materials science. The specific functionalization pattern in 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide combines several valuable features:

-

The chlorine substituent provides a reactive handle for further functionalization through cross-coupling reactions

-

The carbonyl group offers hydrogen bonding capabilities important for biological recognition

-

The diethoxyethyl group provides potential for controlled release through hydrolysis in biological systems

Green Chemistry Considerations

Sustainable Synthesis Approaches

The development of environmentally friendly processes for producing 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide aligns with green chemistry principles. The one-pot method for synthesizing the precursor 5-chlorothiophene-2-carboxylic acid represents a more sustainable approach compared to conventional methods :

-

Reduction of solvent usage and waste generation

-

Elimination of intermediate isolation steps

-

Improved atom economy

-

Lower energy requirements

These advantages address important sustainability concerns in chemical manufacturing, particularly for compounds destined for pharmaceutical or agricultural applications where large-scale production may be required.

Environmental Impact Assessment

The environmental profile of 5-Chloro-thiophene-2-carboxylic acid (2,2-diethoxyethyl)amide would need to consider:

-

Persistence in the environment

-

Biodegradability of the thiophene core and diethoxyethyl moiety

-

Potential for bioaccumulation

-

Aquatic toxicity profiles

These considerations are particularly important for applications in agriculture, where environmental exposure is expected.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume